molecular formula C21H20N2O2S2 B290253 ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

Cat. No. B290253
M. Wt: 396.5 g/mol
InChI Key: JAWQRWBTLBJPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of dithiolene quinoline derivatives and has been shown to possess unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has been shown to possess various biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have potential therapeutic applications in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has several advantages and limitations for lab experiments. One of the advantages is its ability to dissolve in a wide range of solvents, making it easy to work with in the lab. However, one of the limitations is its relatively high cost, which may make it less accessible for certain research groups.

Future Directions

There are several future directions for the research on ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate. One of the potential directions is to further investigate its potential applications in organic electronics, particularly in the development of more efficient and cost-effective solar cells. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a promising compound that has potential applications in various scientific research fields. Its unique properties make it a potential candidate for use in organic electronic devices and as a therapeutic agent for certain neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these areas.

Synthesis Methods

The synthesis of ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate involves several steps. One of the commonly used methods involves the reaction of 4-aminobenzoic acid ethyl ester with 2,3-dimethyl-1,3-butadiene-1,4-dithione in the presence of a catalyst. The resulting product is then treated with a base to obtain the final compound.

Scientific Research Applications

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to possess excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and light-emitting diodes.

properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

InChI

InChI=1S/C21H20N2O2S2/c1-4-25-20(24)13-9-11-14(12-10-13)22-19-17-15-7-5-6-8-16(15)23-21(2,3)18(17)26-27-19/h5-12,23H,4H2,1-3H3

InChI Key

JAWQRWBTLBJPSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Origin of Product

United States

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